molecular formula C15H11F3N2O2 B1192834 Manitimus CAS No. 185915-33-7

Manitimus

货号 B1192834
CAS 编号: 185915-33-7
分子量: 308.2602
InChI 键: IRELROQHIPLASX-SEYXRHQNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Manitimus (also known as FK778) is a synthetic malononitrilamide (MNA) that has been demonstrated to have both immunosuppressive and anti-proliferative activities . It is a novel compound with multiple mechanisms of action and is efficacious, well tolerated, and safe in kidney transplant patients .


Molecular Structure Analysis

Manitimus has a molecular formula of C15H11F3N2O2 . Its average mass is 308.26 Da and its monoisotopic mass is 308.077262091 Da . Unfortunately, the specific structural details or 3D structure of Manitimus are not provided in the available sources.

科学研究应用

  1. 肾移植:一项多中心二期研究比较了FK778(曼尼替木)的不同浓度控制范围与麦考酚酯酯(MMF)在肾移植中的效果。该研究涉及364名患者,随机分配接受高、中或低水平的FK778或MMF,均与他克莫司和皮质类固醇联合使用。结果显示,低水平FK778组与MMF组的疗效相似。然而,增加FK778暴露量不耐受且未能改善疗效 (Wlodarczyk et al., 2012)

属性

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]hept-2-en-6-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c1-2-3-4-13(21)12(9-19)14(22)20-11-7-5-10(6-8-11)15(16,17)18/h1,5-8,21H,3-4H2,(H,20,22)/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRELROQHIPLASX-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

FK778 exerts its immunosuppressive activity at the molecular level via the suppression of de-novo pyrimidine biosynthesis, inhibiting the action of dihydroorotate dehydrogenase, an enzyme critical in the process, and consequently inhibiting cell proliferation.
Record name Manitimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Manitimus

CAS RN

185915-33-7, 202057-76-9
Record name FK 778
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185915337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manitimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202057769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manitimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MANITIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B135RK2KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
52
Citations
Z Wlodarczyk, Y Vanrenterghem, BK Krämer… - BMC nephrology, 2012 - Springer
Background This multicenter phase II study in renal transplantation compared 3 concentration-controlled ranges of FK778 (manitimus) with mycophenolate mofetil (MMF) both given …
Number of citations: 10 link.springer.com
J Langrehr, O Boillot, J Pirenne, E Varo… - Liver …, 2006 - journals.lww.com
Aims: To present the final results of an international trial evaluating the safety and efficacy of FK778 adjunctive therapy in combination with tacrolimus and corticosteroids in liver …
Number of citations: 1 journals.lww.com
B Otarigho - F1000Research, 2019 - f1000research.com
… These compounds include the approved drugs manitimus, capecitabine, brequinar analog … for the treatment of other diseases, and manitimus, which is still at the investigational phase. …
Number of citations: 2 f1000research.com
A Baroja-Mazo, B Revilla-Nuin, P Ramírez… - World journal of …, 2016 - ncbi.nlm.nih.gov
Mammalian target of rapamycin, also known as mechanistic target of rapamycin (mTOR) is a protein kinase that belongs to the PI3K/AKT/mTOR signaling pathway, which is involved in …
Number of citations: 66 www.ncbi.nlm.nih.gov
SW Jones, SL Penman, NS French, BK Park… - Toxicology in Vitro, 2021 - Elsevier
Inhibition of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzymatic step in de novo pyrimidine synthesis, has broad immunosuppressive effects in vivo and shows promise …
Number of citations: 9 www.sciencedirect.com
G Basse, C Mengelle, N Kamar, J Guitard… - Transplantation …, 2007 - Elsevier
… The remaining 25 patients were included in 2 dummy, clinical, double-blind trials based on anticalcineurin agents with either manitimus or MMF (n = 7), or fingolimus or MMF (n = 18). …
Number of citations: 49 www.sciencedirect.com
O Unsal Tan, M Zengin - Archiv der Pharmazie, 2022 - Wiley Online Library
Acrylonitrile is a fascinating scaffold widely found in many natural products, drugs, and drug candidates with various biological activities. Several drug molecules such as entacapone, …
Number of citations: 7 onlinelibrary.wiley.com
SW Jones, SL Penman, NS French, BK Park… - mapksignals.com
Inhibition of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzymatic step in de novo pyrimidine synthesis, has broad immunosuppressive effects in vivo and shows promise …
Number of citations: 0 mapksignals.com
OF Cook - Science, 1935 - science.org
… On a broad open "common" near Mandeville, Jamaica, I foundPhotinus manitimus abundant during the latter part of February and the early part of March, 1931. I was told that …
Number of citations: 2 www.science.org
X Zhou, K Gou, J Xu, L Jian, Y Luo, C Li… - Journal of Medicinal …, 2023 - ACS Publications
As a key rate-limiting enzyme in the de novo synthesis of pyrimidine nucleotides, human dihydroorotate dehydrogenase (hDHODH) is considered a known target for the treatment of …
Number of citations: 3 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。